![molecular formula C11H8N2O4 B14593192 5(4H)-Isoxazolone, 3-methyl-4-[(4-nitrophenyl)methylene]-, (Z)- CAS No. 61588-02-1](/img/structure/B14593192.png)
5(4H)-Isoxazolone, 3-methyl-4-[(4-nitrophenyl)methylene]-, (Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5(4H)-Isoxazolone, 3-methyl-4-[(4-nitrophenyl)methylene]-, (Z)- is a heterocyclic compound that belongs to the isoxazolone family This compound is characterized by the presence of an isoxazolone ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5(4H)-Isoxazolone, 3-methyl-4-[(4-nitrophenyl)methylene]-, (Z)- typically involves the condensation of 3-methyl-4-isoxazolone with 4-nitrobenzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
5(4H)-Isoxazolone, 3-methyl-4-[(4-nitrophenyl)methylene]-, (Z)- undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5(4H)-Isoxazolone, 3-methyl-4-[(4-nitrophenyl)methylene]-, (Z)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5(4H)-Isoxazolone, 3-methyl-4-[(4-nitrophenyl)methylene]-, (Z)- involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the isoxazolone ring can interact with various enzymes and receptors. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoxazole: A similar compound with a five-membered ring containing one nitrogen and one oxygen atom.
Thiazole: Another heterocyclic compound with a five-membered ring containing one sulfur and one nitrogen atom.
Pyrazole: A five-membered ring compound with two nitrogen atoms.
Uniqueness
5(4H)-Isoxazolone, 3-methyl-4-[(4-nitrophenyl)methylene]-, (Z)- is unique due to the presence of both the isoxazolone ring and the nitrophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
61588-02-1 |
|---|---|
Molekularformel |
C11H8N2O4 |
Molekulargewicht |
232.19 g/mol |
IUPAC-Name |
3-methyl-4-[(4-nitrophenyl)methylidene]-1,2-oxazol-5-one |
InChI |
InChI=1S/C11H8N2O4/c1-7-10(11(14)17-12-7)6-8-2-4-9(5-3-8)13(15)16/h2-6H,1H3 |
InChI-Schlüssel |
BLHMUVYAYXTPCU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NOC(=O)C1=CC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


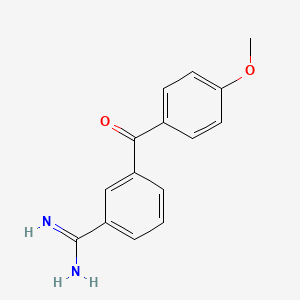
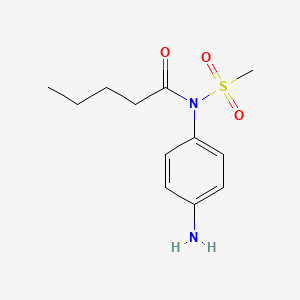

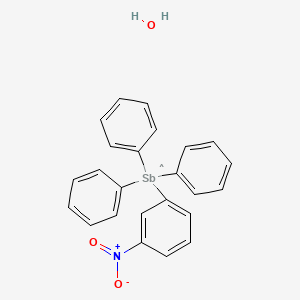
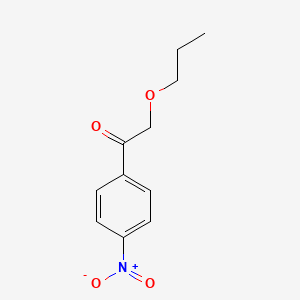
![2(1H)-Pyrimidinone, 1,3-diethyl-4-[(ethylmethylamino)methyl]tetrahydro-](/img/structure/B14593139.png)
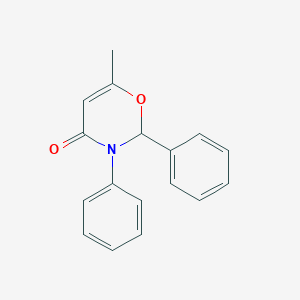

![N-[(2-Bromoethoxy)carbonyl]-L-tryptophan](/img/structure/B14593157.png)
![Methyltris[3-(trifluoromethyl)phenyl]phosphanium bromide](/img/structure/B14593159.png)
![1-[4-(Benzyloxy)-6-hydroxy-2-methoxy-3-methylphenyl]ethan-1-one](/img/structure/B14593162.png)
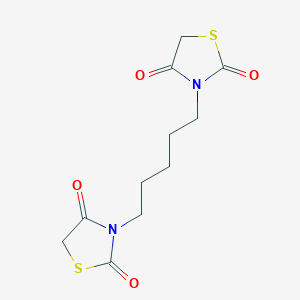
![2-Azoniaspiro[4.5]decane, 2-methyl-2-(phenylmethyl)-, iodide](/img/structure/B14593171.png)

